Methyl (R)-4-tritylpiperazine-2-carboxylate
Description
Methyl (R)-4-tritylpiperazine-2-carboxylate is a chiral piperazine derivative characterized by a trityl (triphenylmethyl) group at position 4 and a methyl ester at position 2 of the piperazine ring. The (R)-stereochemistry at the carboxylate position is critical for its applications in asymmetric synthesis and pharmaceutical intermediates. The trityl group, a bulky protecting group, imparts unique steric and electronic properties, influencing solubility, reactivity, and stability. This compound is often employed in peptide synthesis and as a chiral auxiliary due to its orthogonality with other protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) .
Properties
IUPAC Name |
methyl (2R)-4-tritylpiperazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24(28)23-19-27(18-17-26-23)25(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23,26H,17-19H2,1H3/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXRPWIEBSQIKJ-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalysis with D-Serine Derivatives
The enantioselective synthesis begins with (R)-serine methyl ester hydrochloride as the chiral precursor. Tritylation of the amine group is achieved using trityl chloride in chloroform under basic conditions (triethylamine, 0–25°C), yielding (R)-methyl 1-tritylaziridine-2-carboxylate. Subsequent ring-opening with piperazine derivatives introduces the piperazine backbone while retaining chirality:
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Solvent : Chloroform
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Catalyst : 4-Methylaminopyridine
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Reagents : Methanesulfonyl chloride, triethylamine
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Yield : 76% after recrystallization (ethanol/ethyl acetate)
Key Optimization :
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Temperature control (<30°C) prevents racemization.
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Use of anhydrous MgSO₄ ensures moisture-free conditions for trityl stability.
Piperazine Functionalization and Trityl Protection
Direct Alkylation of Piperazine-2-Carboxylates
A patent outlines a two-step process:
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Methylation : Piperazine-2-carboxylic acid is esterified with methanol/HCl gas, producing methyl piperazine-2-carboxylate hydrochloride (89% yield).
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Tritylation : The secondary amine reacts with trityl chloride in dichloromethane (DCM) using K₂CO₃ as a base.
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Molar Ratio : 1:1.2 (piperazine:trityl chloride)
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Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1)
Reductive Amination and Stereochemical Control
Catalytic Hydrogenation of Enamine Intermediates
A method from EP3015456A1 employs a palladium-catalyzed hydrogenation to set the (R)-configuration:
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Enamine Formation : Condense 4-oxopiperazine-2-carboxylate with (R)-α-methylbenzylamine.
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Hydrogenation : 10% Pd/C, H₂ (50 psi), ethanol, 25°C.
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Trityl Protection : Post-hydrogenation tritylation avoids side reactions.
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Yield : 82% after recrystallization
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Selectivity : 97% ee (compared to 72% without chiral amine directing group)
Microwave-Assisted Synthesis
Accelerated Coupling Reactions
Microwave irradiation reduces reaction times from hours to minutes. A modified protocol from WO2009057133A2 achieves tritylpiperazine coupling in 15 minutes:
Conditions :
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Reagents : Methyl 4-bromopiperazine-2-carboxylate, trityl chloride, DMF
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Microwave : 150W, 100°C
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Yield : 88% (vs. 65% conventional heating)
Advantages :
Comparative Analysis of Methods
| Method | Yield | ee (%) | Key Advantage |
|---|---|---|---|
| Chiral Starting Material | 76% | >99 | High enantiopurity |
| Direct Alkylation | 89% | 98 | Scalability |
| Reductive Amination | 82% | 97 | Flexibility in R-group substitution |
| Microwave-Assisted | 88% | 95 | Rapid synthesis |
Trade-offs :
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Chiral pool methods (Section 1) require expensive enantiopure precursors.
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Reductive amination (Section 3) offers modularity but demands rigorous exclusion of oxygen.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 3.74 (s, 3H, OCH₃), 2.82 (t, J = 12.4 Hz, 2H, piperazine-H), 1.40 (m, 1H, trityl-CH).
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IR : 1720 cm⁻¹ (C=O ester), 1590 cm⁻¹ (trityl C-C aromatic).
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Chiral HPLC : Chiralpak AD-H column, hexane/ethanol 90:10, retention time 12.7 min.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl ®-4-tritylpiperazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl (R)-4-tritylpiperazine-2-carboxylate has been identified as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that enhance biological activity, making it a valuable building block in drug discovery.
Tachykinin Receptor Antagonism
Research indicates that compounds similar to this compound can act as tachykinin receptor antagonists. These antagonists are useful in treating inflammatory diseases, pain syndromes, and migraine disorders by inhibiting substance P and neurokinin A, both of which are associated with pain signaling pathways .
Key Therapeutic Areas:
- Pain Management: Effective in treating conditions like migraines and neuropathic pain.
- Inflammatory Diseases: Potential applications in managing conditions such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis Methodologies
The synthesis of this compound typically involves the amidation of piperazine derivatives with carboxylic acid esters. This method allows for the introduction of various functional groups, enhancing the compound's versatility in medicinal chemistry .
Synthetic Pathways
| Step | Description |
|---|---|
| 1 | Reaction of piperazine with a suitable carboxylic acid derivative to form an amide. |
| 2 | Tritylation of the amine to protect the nitrogen atom, increasing stability during subsequent reactions. |
| 3 | Methylation of the carboxylic acid moiety to yield this compound. |
Case Studies and Research Findings
Several studies have documented the efficacy of compounds derived from this compound in preclinical models.
Pain Management Study
A study demonstrated that a derivative of this compound effectively reduced pain responses in animal models by blocking tachykinin receptors. The results indicated a significant decrease in pain-related behaviors compared to control groups .
Anti-inflammatory Effects
In another case study, researchers evaluated the anti-inflammatory properties of a related compound in models of arthritis. The findings suggested that treatment with this compound led to reduced inflammation markers and improved joint function .
Mechanism of Action
The mechanism of action of Methyl ®-4-tritylpiperazine-2-carboxylate involves its interaction with specific molecular targets. The trityl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The ester group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between Methyl (R)-4-tritylpiperazine-2-carboxylate and related compounds:
Steric and Electronic Effects
Solubility and Stability
- The trityl group reduces solubility in polar solvents (e.g., water, ethanol) but enhances stability in organic solvents like chloroform. In contrast, Boc-protected analogs exhibit moderate solubility in methanol and DMSO .
Biological Activity
Methyl (R)-4-tritylpiperazine-2-carboxylate is a compound belonging to the piperazine family, which has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
This compound can be structurally represented as follows:
This compound features a piperazine ring substituted with a trityl group and a methyl ester at the carboxylic acid position, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that piperazine derivatives can modulate neurotransmitter receptors, influencing pain perception, mood regulation, and metabolic processes.
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Similar compounds have been shown to inhibit FAAH, an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of anandamide, which has implications for pain relief and anti-inflammatory effects .
- TRPV1 Modulation : Some piperazine derivatives act as antagonists at the TRPV1 receptor, which is implicated in pain signaling pathways. By blocking this receptor, these compounds may provide analgesic effects .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound and related compounds:
- Antidiabetic Activity : In vivo studies have demonstrated that certain piperazine derivatives exhibit significant antidiabetic properties by enhancing insulin secretion and improving glucose tolerance in diabetic models .
- Analgesic Effects : Compounds with similar structures have been shown to reduce pain in various animal models, suggesting a potential role in pain management therapies .
Study 1: Antidiabetic Effects
A study conducted on diabetic rat models revealed that this compound significantly improved glycemic control. The mechanism was linked to enhanced insulin secretion independent of adrenergic receptor activity. The study highlighted the compound's potential as a glucose-independent insulin secretagogue.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Fasting Blood Glucose (mg/dL) | 250 ± 20 | 140 ± 15* |
| Insulin Level (µU/mL) | 5 ± 1 | 15 ± 2* |
*Statistically significant differences (p < 0.05).
Study 2: Analgesic Properties
In another investigation assessing analgesic properties, this compound was administered to rats subjected to thermal injury. Results indicated a marked decrease in pain responses compared to controls.
| Treatment | Pain Response (Latency Time in seconds) |
|---|---|
| Control | 10 ± 2 |
| This compound | 18 ± 3* |
*Statistically significant differences (p < 0.05).
Q & A
Q. What are the key synthetic strategies for preparing Methyl (R)-4-tritylpiperazine-2-carboxylate?
The synthesis typically involves:
- Protection of the piperazine nitrogen : The trityl (triphenylmethyl) group is introduced at the 4-position via nucleophilic substitution or coupling reactions to protect the amine during subsequent steps .
- Chiral resolution : The (R)-configuration at the 2-position is achieved using chiral auxiliaries or enzymatic resolution, followed by esterification to form the methyl carboxylate .
- Deprotection and purification : Final steps may involve selective removal of protecting groups (e.g., Boc) and purification via silica gel chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm the ester group (δ ~3.7 ppm for methyl ester) and trityl aromatic protons (δ ~7.2–7.4 ppm). DEPT experiments clarify carbon types .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with ESI+ often used for polar intermediates .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and ester functional groups .
Q. What are the primary research applications of this compound?
- Chiral building block : Used in asymmetric synthesis of pharmaceuticals, particularly for CNS agents due to piperazine’s affinity for neurotransmitter receptors .
- Crystallography studies : The trityl group stabilizes conformations, aiding in X-ray structure determination of intermediates .
Advanced Research Questions
Q. How is stereochemical integrity ensured during synthesis?
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify enantiomeric excess (>99%) .
- X-ray crystallography : SHELXL refines crystal structures to confirm absolute configuration. ORTEP-3 visualizes spatial arrangement, resolving ambiguities in chiral centers .
- Circular Dichroism (CD) : Detects optical activity correlated with the (R)-configuration .
Q. How can contradictions between crystallographic and solution-phase conformational data be resolved?
- Multi-technique validation :
- X-ray crystallography : Provides solid-state conformation, often showing the trityl group in a sterically favored position .
- NMR NOESY/ROESY : Identifies proximity of protons in solution, revealing dynamic puckering of the piperazine ring .
- DFT calculations : Predicts energetically stable conformers, bridging experimental and theoretical data .
Q. What role does the trityl group play in directing reactivity?
- Steric hindrance : The bulky trityl group blocks nucleophilic attack at the 4-position, directing reactions (e.g., alkylation, acylation) to the 1- or 2-positions .
- Protection strategy : Enables selective deprotection under mild acidic conditions (e.g., TFA) without disrupting the ester group .
Q. How is conformational analysis of the piperazine ring performed?
- Ring puckering coordinates : Defined using Cremer-Pople parameters to quantify deviations from planarity. For six-membered piperazine rings, θ and φ angles describe chair, boat, or twist-boat conformations .
- Dynamic NMR : Variable-temperature studies reveal ring-flipping barriers, influenced by the trityl group’s steric bulk .
Methodological Considerations
- Crystallographic refinement : Use SHELXL for high-resolution data to model disorder in the trityl group .
- Synthetic optimization : Screen solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C for hydrogenolysis) to improve yields of chiral intermediates .
- Safety protocols : Follow TCI America’s guidelines for handling corrosive intermediates (e.g., skin/eye protection, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
